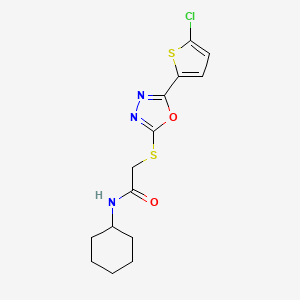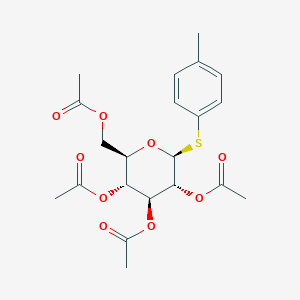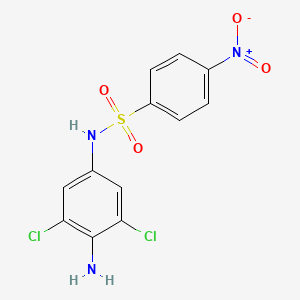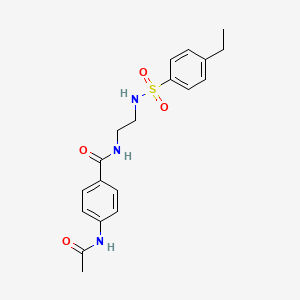![molecular formula C21H18N4O3S2 B2366397 1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848221-06-7](/img/structure/B2366397.png)
1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Synthesis Analysis
The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with 88% yield .
Molecular Structure Analysis
The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Chemical Reactions Analysis
This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .
Physical And Chemical Properties Analysis
The compound is a white powder that is soluble in DMSO at 100 mg/mL . It has an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds are primarily involved in various synthesis and chemical transformation processes. For instance, Aleksandrov et al. (2012) describe the synthesis of related imidazo quinoxalines through the Weidenhagen reaction, highlighting the compound's utility in complex chemical syntheses (Aleksandrov, El’chaninov, & Dedeneva, 2012). Similarly, Chen and Liu (2016) explore the synthesis of imidazo quinoxalines via the Groebke reaction, further elucidating their role in creating diverse chemical structures (Chen & Liu, 2016).
Pharmaceutical Research
In pharmaceutical research, compounds like 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline are used in the development of new drugs. For instance, Yoo, Suh, and Park (1998) synthesized derivatives of imidazo quinoxalines for potential use in anticancer drugs, highlighting the importance of these compounds in therapeutic applications (Yoo, Suh, & Park, 1998).
Antibacterial Activity
Compounds structurally similar to 1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have also been studied for their antibacterial properties. Alavi et al. (2017) synthesized quinoxaline sulfonamides to evaluate their antibacterial activities against various bacterial strains, emphasizing the compound's potential in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Corrosion Inhibition
In addition to pharmaceutical applications, these compounds are also investigated for their utility in materials science, such as corrosion inhibition. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors, which demonstrates the compound's potential in protecting materials from corrosion (Saraswat & Yadav, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-15-8-10-17(11-9-15)30(26,27)25-14-24(13-16-5-4-12-29-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFIDTYWTZQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)
![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)


![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)